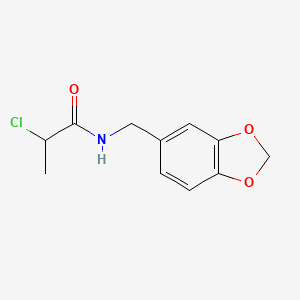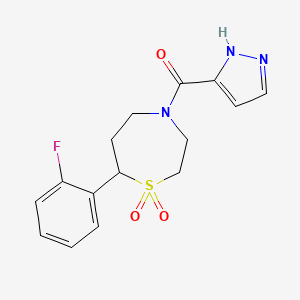
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide is a chemical compound characterized by the presence of a benzodioxole ring and a chloropropanamide group
Mécanisme D'action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide, also known as NDT9513727, is the C5a anaphylatoxin chemotactic receptor 1 (C5aR1) . This receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .
Mode of Action
NDT9513727 is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
The compound inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . These actions affect the complement system, a crucial component of the host response to infection and tissue damage .
Pharmacokinetics
NDT9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It has been found to effectively inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . .
Result of Action
The inhibition of C5a-stimulated responses by NDT9513727 can potentially reduce inflammation and immune-enhancing properties, making it a potential drug for the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide typically involves the reaction of 1,3-benzodioxole with chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,3-benzodioxole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-azidopropanamide, N-(1,3-benzodioxol-5-ylmethyl)-2-thiopropanamide, or N-(1,3-benzodioxol-5-ylmethyl)-2-alkoxypropanamide.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-aminopropane.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-aminopropanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-azidopropanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-thiopropanamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide is unique due to the presence of the chloropropanamide group, which allows for further functionalization through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPAJUMMFAXDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2845759.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2845760.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2845763.png)
![3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2845767.png)
![7-(Azepan-1-yl)-3-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2845769.png)
![3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2845771.png)
![2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2845772.png)


![N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2845778.png)

![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2845780.png)
![4-((1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2845782.png)
